4-chloro-N-(2-mercaptoethyl)benzamide
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Overview
Description
4-Chloro-N-(2-mercaptoethyl)benzamide is an organic compound characterized by the presence of a chloro group attached to a benzamide structure, with a mercaptoethyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-mercaptoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The mercapto group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products:
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Chloro-N-(2-mercaptoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-mercaptoethyl)benzamide involves its interaction with biological molecules through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with biological activity.
Comparison with Similar Compounds
4-Chloro-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a mercaptoethyl group.
4-Chloro-N-(2-aminoethyl)benzamide: Contains an aminoethyl group instead of a mercaptoethyl group.
Uniqueness: 4-Chloro-N-(2-mercaptoethyl)benzamide is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications where thiol reactivity is desired.
Properties
IUPAC Name |
4-chloro-N-(2-sulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)9(12)11-5-6-13/h1-4,13H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTVLBCKCXYHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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